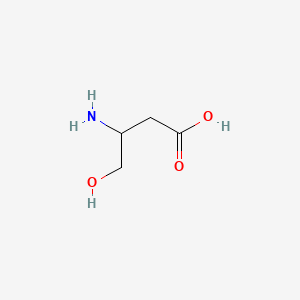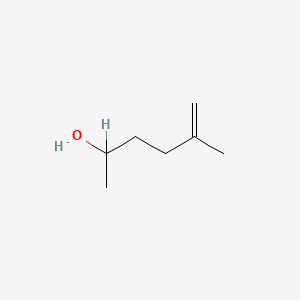
3-Amino-4-hydroxybuttersäure
Übersicht
Beschreibung
3-Amino-4-hydroxybutyric acid: is an organic compound with the molecular formula C4H9NO3 It is a derivative of butyric acid and contains both an amino group and a hydroxyl group, making it an amino alcohol
Wissenschaftliche Forschungsanwendungen
3-Amino-4-hydroxybutyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor to other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a neurotransmitter analog.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
Target of Action
3-Amino-4-hydroxybutyric acid, also known as 3-amino-4-hydroxybutanoic acid, primarily targets the GABA receptors in the brain . It specifically binds to both GABAA and GABAB receptors and blocks GABA reuptake in rat brain synaptosomes . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between excitation and inhibition in the brain.
Mode of Action
The compound interacts with its targets by binding to the GABA receptors, thereby modulating their activity . This interaction can lead to changes in neuronal excitability and neurotransmission, potentially influencing various physiological and psychological processes.
Biochemical Pathways
The affected biochemical pathways involve the metabolism of GABA, a major inhibitory neurotransmitter in the central nervous system . 3-Amino-4-hydroxybutyric acid is synthesized through a pathway that involves the condensation of two acetyl-CoA molecules, which originate from the TCA cycle, to acetoacetyl-CoA by β-ketothiolase followed by reduction to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase . This pathway is crucial for the production of GABA and its modulation can have significant downstream effects on neuronal function and communication.
Pharmacokinetics
The pharmacokinetics of 3-Amino-4-hydroxybutyric acid are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . The compound is a substrate for monocarboxylate transporters, which play a significant role in its absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of GABAergic neurotransmission . By binding to GABA receptors and blocking GABA reuptake, it can influence neuronal excitability and neurotransmission, potentially affecting various physiological and psychological processes .
Action Environment
The action, efficacy, and stability of 3-Amino-4-hydroxybutyric acid can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its absorption and distribution in the body. Furthermore, its stability can be influenced by factors such as temperature and pH . Understanding these environmental influences is crucial for optimizing the compound’s therapeutic potential and minimizing potential adverse effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method for synthesizing 3-Amino-4-hydroxybutyric acid involves starting from the hydrochloride of the methyl ester or ethyl ester of (2S,4R)-4-hydroxyproline. The process includes intermediary stages of the corresponding, non-isolated ®-4-hydroxy-1-pyrroline-2-carboxylic acid ester and the isolated ®-4-hydroxy-2-pyrrolidone . Another method involves the hydrogenation of 4-azido-3-hydroxybutyronitrile .
Industrial Production Methods: Industrial production methods for 3-Amino-4-hydroxybutyric acid are not widely documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-amino-4-oxobutyric acid.
Reduction: Formation of 3-amino-4-hydroxybutylamine.
Substitution: Formation of 3-amino-4-halobutyric acid derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3-hydroxybutyric acid
- 3-Hydroxybutyric acid
- 4-Hydroxybutyric acid
Comparison:
- 4-Amino-3-hydroxybutyric acid: Similar structure but with the amino and hydroxyl groups swapped.
- 3-Hydroxybutyric acid: Lacks the amino group, making it less versatile in reactions involving amines.
- 4-Hydroxybutyric acid: Lacks the amino group, primarily used as a precursor in the synthesis of other compounds .
Eigenschaften
IUPAC Name |
3-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307808 | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-44-6 | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IRA1O887Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying pyrrolidine alkaloids from Epipremnum aureum?
A1: Epipremnum aureum, commonly known as pothos, is a plant known to produce bioactive compounds. Pyrrolidine alkaloids, a class of nitrogen-containing organic compounds, have shown various biological activities, including insecticidal properties. Investigating the pyrrolidine alkaloids from E. aureum could lead to the discovery of new, naturally-derived anti-termite agents [, ].
Q2: How was the anti-termite activity of the pyrrolidine alkaloids evaluated in these studies?
A2: While the abstracts don't provide specific details on the methodology, they mention the use of Scanning Electron Microscopy (SEM) studies [, ]. This suggests that the researchers likely investigated the physical effects of the pyrrolidine alkaloids on the termites, potentially examining damage to their exoskeletons or other structural changes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















